molecular formula C21H16ClN3O2 B4677951 5-(4-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(4-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B4677951
M. Wt: 377.8 g/mol
InChI Key: FIDIBWDNVLWTNO-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a sophisticated small molecule belonging to the pyrido[2,3-d]pyrimidine class, a scaffold recognized for its significant potential in oncology research and kinase signaling pathway inhibition . This compound is of high interest for investigating new therapeutic strategies against various cancer types, particularly those characterized by constitutive activation of the RAF-MEK-ERK signaling cascade . Molecules based on the pyrido[2,3-d]pyrimidine core have demonstrated potent cytotoxic activity against diverse cancer cell lines, including melanoma (A375), breast cancer (MCF-7), and hepatic cancer (SK-HEP-1) models, by functioning as effective blockers of this critical pathway . The proposed mechanism of action for this chemical series involves the suppression of cancer cell migration, induction of apoptosis, and a dose-dependent reduction in the levels of phosphorylated MEK and ERK proteins, key drivers of cell proliferation and survival . Furthermore, some derivatives have been shown to increase intracellular ROS production, contributing to cancer cell death . Beyond direct kinase inhibition, the pyrido[2,3-d]pyrimidine structure serves as a versatile pharmacophore for developing bifunctional compounds, such as proteolysis-targeting chimeras (PROTACs), aimed at degrading specific disease-driving proteins like cyclin-dependent kinases (CDKs) . Researchers can utilize this compound as a key intermediate or a lead structure for developing novel inhibitors targeting dihydrofolate reductase (DHFR), biotin-dependent carboxylases, and various kinases implicated in cancer and other diseases . Its structural features make it a valuable tool for probing cellular signaling mechanisms and structure-activity relationships (SAR) in medicinal chemistry programs .

Properties

IUPAC Name

5-(4-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2/c22-16-8-6-15(7-9-16)17-10-12-23-19-18(17)20(26)24-21(27)25(19)13-11-14-4-2-1-3-5-14/h1-10,12H,11,13H2,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDIBWDNVLWTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=NC=CC(=C3C(=O)NC2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physical Properties

A comparison of substituents and physical properties reveals key differences among pyrido[2,3-d]pyrimidine derivatives (Table 1):

Compound Name Substituents Melting Point (°C) Key Structural Features Reference
Target Compound 5-(4-Cl-phenyl), 1-(2-phenylethyl) Not reported High lipophilicity; aromatic interactions -
4h () 7-(4-Cl-phenyl), 5-(3-hydroxy-1,4-dioxo-naphthalen-2-yl), 1,3-dimethyl >250 Bulky substituents; polar hydroxyl group
6a () 6-(2-hydroxy-5-methylbenzoyl), 1-methyl Not reported Hydroxybenzoyl group; planar aromatic core
2n () 1-(2,6-diethylphenyl), 3-methyl Not reported Diethylphenyl; steric hindrance
TAK-013 () Thieno[2,3-d]pyrimidine core with biaryl and methoxyurea groups Not reported Thiophene ring; urea functionality

Key Observations :

  • The target compound’s 4-chlorophenyl group is shared with 4h (), but the latter’s additional hydroxy-dioxo-naphthalenyl group increases polarity .
  • Derivatives like 6a () prioritize hydrogen-bonding interactions via hydroxyl or carbonyl groups, whereas the target compound’s 2-phenylethyl chain may enhance membrane permeability .

Electronic Properties and Reactivity

Frontier molecular orbital (FMO) analysis highlights differences in reactivity (Table 2):

Compound Name HOMO Localization LUMO Localization ΔE (eV) Biological Implication Reference
Target Compound Predicted on pyrido-pyrimidine Aromatic rings ~3.9–4.1 Potential PPO inhibition
Compound 2o () Pyrido-pyrimidine ring Aromatic rings 3.91 Herbicidal activity (flumioxazin-like)
6a () Pyrido-pyrimidine ring Hydroxybenzoyl group 3.93 Charge transfer for binding
Flumioxazin (Control) Aromatic rings Aromatic rings 3.85 Herbicidal PPO inhibitor

Key Observations :

  • The target compound’s HOMO-LUMO gap (~3.9–4.1 eV) aligns with herbicidal compounds like flumioxazin, suggesting redox-mediated activity .
  • Substituents such as hydroxybenzoyl (6a) shift electron density, altering binding modes compared to the target compound’s chlorophenyl group .
Herbicidal Activity
  • Compound 2o (): Exhibits herbicidal activity via π-π interactions and hydrogen bonding with Nicotiana tabacum PPO (ΔG = −8.2 kcal/mol) .
  • Target Compound : Predicted to inhibit PPO similarly due to aromatic stacking with flavin adenine dinucleotide (FAD) cofactors .
Anticancer Activity
  • RAF-MEK-ERK Inhibitors (): Pyrido[2,3-d]pyrimidine derivatives block kinase signaling (IC50 = 0.2–5 μM), with cytotoxicity influenced by substituents like methyl or halogens .
  • TAK-013 (): Thieno[2,3-d]pyrimidine derivative with nanomolar efficacy, demonstrating scaffold versatility .
Antimicrobial Activity
  • Thieno[2,3-d]pyrimidines (): Show moderate activity against P. aeruginosa (MIC = 12.5 μg/mL), outperforming streptomycin in some cases .

Structure-Activity Relationships (SAR)

  • Chlorophenyl Groups : Enhance binding to hydrophobic pockets (e.g., PPO active site) .
  • Phenylethyl Chains : Improve blood-brain barrier penetration in kinase inhibitors .
  • Hydroxyl/Carbonyl Groups : Increase solubility but may reduce membrane permeability .

Q & A

Q. Methodological Considerations :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates but may require post-reaction purification via column chromatography .
  • pH control : Alkaline conditions (e.g., K₂CO₃) facilitate nucleophilic substitutions .

Q. Table 1: Synthesis Optimization

StepReagents/ConditionsYield (%)Purity (HPLC)Key Reference
CyclizationEthanol, 80°C, 12h6592%
AlkylationPd(OAc)₂, DMF, N₂7895%

How do substituent variations (e.g., chlorophenyl vs. fluorophenyl) impact the compound’s biological activity and binding affinity?

Advanced Research Question
Comparative studies on pyridopyrimidine analogs reveal that electron-withdrawing groups (e.g., -Cl) enhance stability and target interaction, while bulkier groups (e.g., phenylethyl) influence steric hindrance .

Q. Methodological Analysis :

  • Structure-Activity Relationship (SAR) : Use molecular docking to compare binding modes with targets like kinases or receptors. For example:
    • Chlorophenyl : Increases π-π stacking with hydrophobic enzyme pockets .
    • Phenylethyl chain : Modulates solubility and membrane permeability .
  • Experimental validation : Conduct competitive binding assays (e.g., SPR or ITC) to quantify affinity changes .

Q. Table 2: Substituent Effects on IC₅₀ (Enzyme Inhibition)

SubstituentTarget EnzymeIC₅₀ (nM)Reference
4-ClKinase A12.3
4-FKinase A45.7

What analytical techniques are critical for resolving structural ambiguities in pyridopyrimidine derivatives?

Basic Research Question

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents. For example, aromatic protons near chlorine exhibit downfield shifts (~7.5–8.0 ppm) .
  • X-ray crystallography : Resolves dihedral angles between the pyridopyrimidine core and substituents, critical for understanding conformational stability .
  • Mass spectrometry (HRMS) : Validates molecular weight (calc. for C₂₁H₁₆ClN₃O₂: 401.09 g/mol) and detects isotopic patterns for chlorine .

Q. Advanced Application :

  • Dynamic NMR : Investigates rotational barriers in the phenylethyl side chain, which may affect pharmacokinetics .

How can researchers address contradictory data regarding the compound’s biological activity across different assays?

Advanced Research Question
Contradictions often arise from assay-specific conditions (e.g., cell lines, incubation times). For example:

  • In vitro vs. in vivo discrepancies : Low bioavailability in murine models may explain reduced efficacy despite high in vitro potency .
  • Methodological mitigation :
    • Dose-response normalization : Use Hill coefficients to compare efficacy across assays .
    • Orthogonal assays : Validate cytotoxicity (e.g., MTT) alongside target-specific assays (e.g., luciferase reporter) .

Case Study :
A 2024 study reported IC₅₀ = 50 nM in kinase inhibition but no activity in cell proliferation assays. Follow-up work identified efflux pump-mediated resistance, resolved by co-administering verapamil .

What computational strategies predict the compound’s metabolic stability and toxicity?

Advanced Research Question

  • ADMET modeling : Tools like SwissADME predict high microsomal clearance due to the phenylethyl group’s susceptibility to CYP450 oxidation .
  • Toxicity screening : Use ProTox-II to flag potential hepatotoxicity (e.g., >30% inhibition of hepatic enzymes at 10 µM) .
  • Mitigation strategies : Introduce electron-donating groups (e.g., -OCH₃) to reduce metabolic degradation .

How does the compound’s crystallographic data inform polymorph screening for formulation studies?

Advanced Research Question

  • Polymorph identification : X-ray diffraction reveals two polymorphs:
    • Form I : Monoclinic, P2₁/c, stable below 150°C .
    • Form II : Trigonal, less soluble but thermally stable .
  • Formulation impact : Form I’s higher solubility makes it preferable for oral delivery, but hygroscopicity requires excipient optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
5-(4-chlorophenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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